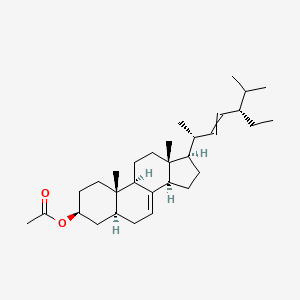
-Spinasterol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spinasterol acetate is a derivative of spinasterol, a phytosterol found in various plant sources such as spinach, pumpkin seeds, and argan oil. Phytosterols are structurally similar to cholesterol and are known for their beneficial health effects, including anti-inflammatory and cholesterol-lowering properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Spinasterol acetate can be synthesized through the acetylation of spinasterol. The process typically involves the reaction of spinasterol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of spinasterol acetate involves the extraction of spinasterol from plant sources followed by its chemical modification. The extraction process may include solvent extraction, chromatography, and crystallization techniques to isolate pure spinasterol. The acetylation process is then scaled up using industrial reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
Spinasterol acetate undergoes various chemical reactions, including:
Oxidation: Spinasterol acetate can be oxidized to form spinasterol ketone using oxidizing agents such as chromium trioxide.
Reduction: Reduction of spinasterol acetate can yield spinasterol alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Spinasterol ketone.
Reduction: Spinasterol alcohol.
Substitution: Derivatives with different functional groups replacing the acetate group.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in cell membrane stabilization and signaling pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and cholesterol-lowering effects.
Industry: Utilized in the formulation of nutraceuticals and functional foods.
Mechanism of Action
Spinasterol acetate exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Cholesterol-lowering: Competes with cholesterol for absorption in the intestines, reducing overall cholesterol levels.
Anti-cancer: Induces apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Spinasterol acetate is compared with other phytosterols such as:
Stigmasterol: Similar in structure but differs in the position of double bonds.
β-Sitosterol: Has an additional ethyl group at the C-24 position.
Campesterol: Contains a methyl group at the C-24 position.
Spinasterol acetate is unique due to its specific acetylation, which may enhance its bioavailability and stability compared to other phytosterols .
Properties
Molecular Formula |
C31H50O2 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H50O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-10,12,20-21,23-25,27-29H,8,11,13-19H2,1-7H3/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1 |
InChI Key |
VQLULFBGTFJDEB-BARFHZGGSA-N |
Isomeric SMILES |
CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


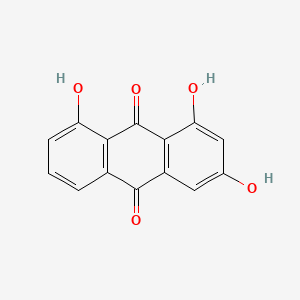
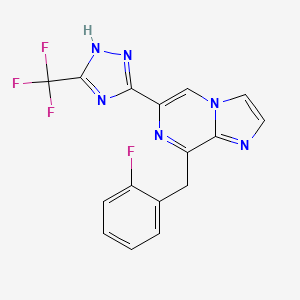

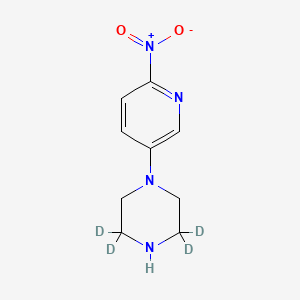

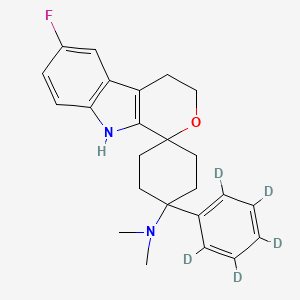
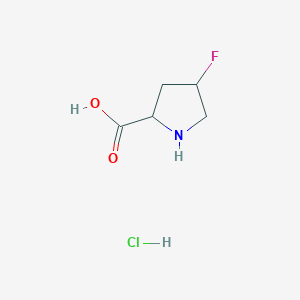

![3-methoxy-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B12429193.png)
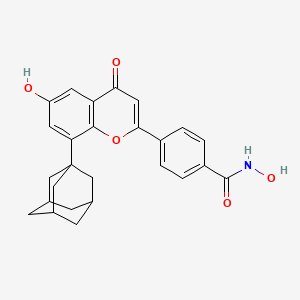
![(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12429201.png)
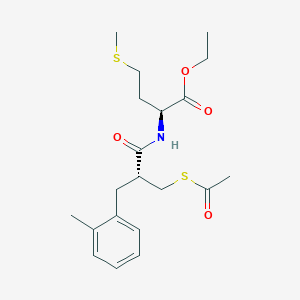
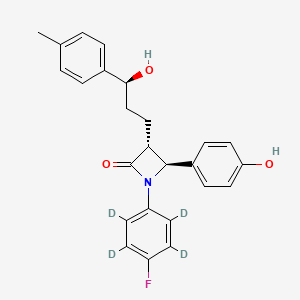
![N-[5-[3-[[4-(2-aminoethyl)piperazin-1-yl]methyl]phenyl]-2-(4-methylpiperazin-1-yl)phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12429220.png)
